7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Description
7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Properties
IUPAC Name |
7-[chloro(difluoro)methyl]-N-(2-chloropyridin-3-yl)-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F2N5OS/c18-15-9(3-1-5-22-15)24-16(27)11-8-14-23-10(12-4-2-6-28-12)7-13(17(19,20)21)26(14)25-11/h1-8H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPRIPVYSCNQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include chlorodifluoromethylated compounds, chloropyridines, thiophenes, and pyrazolo[1,5-a]pyrimidines. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the chlorodifluoromethyl group.
Cyclization: reactions to form the pyrazolo[1,5-a]pyrimidine core.
Amidation: reactions to attach the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, it may serve as a probe to study biological pathways or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into cellular processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Research into its mechanism of action can lead to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: A class of compounds with similar core structures but different substituents.
Chlorodifluoromethylated compounds: Compounds containing the chlorodifluoromethyl group, which imparts unique chemical properties.
Thiophene derivatives: Compounds containing the thiophene ring, known for their aromaticity and stability.
Uniqueness
The uniqueness of 7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
